2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methylphenyl)propanoic acid
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Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-3-(4-METHYLPHENYL)PROPANOIC ACID is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-3-(4-METHYLPHENYL)PROPANOIC ACID typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Propanoic Acid Derivative Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrobenzimidazole derivatives.
Substitution Products: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-3-(4-METHYLPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-3-PHENYLPROPANOIC ACID: Lacks the methyl group on the phenyl ring.
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-3-(4-CHLOROPHENYL)PROPANOIC ACID: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the methyl group on the phenyl ring in 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-3-(4-METHYLPHENYL)PROPANOIC ACID may influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H16N2O2S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-8-12(9-7-11)10-15(16(20)21)22-17-18-13-4-2-3-5-14(13)19-17/h2-9,15H,10H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
QATPKVVHVNKVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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